molecular formula C14H14ClNO2 B1394122 ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 22186-93-2

ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B1394122
CAS RN: 22186-93-2
M. Wt: 263.72 g/mol
InChI Key: WJWXCBYJZNQSNG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive smell or taste.



Synthesis Analysis

The synthesis of a compound refers to the process or processes used to create it. This often involves multiple steps, each with its own set of reactants, conditions, and products. The yield and purity of the final product are also important considerations.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc. Crystallography can provide information about the solid-state structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions, and the mechanism of its reactions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include acidity or basicity, reactivity with common reagents, stability, etc.


Scientific Research Applications

Structural Analysis

  • X-Ray Structural Analysis : Ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, a related compound, has been studied through single crystal X-ray structural analysis, revealing insights into its molecular geometry and hydrogen bonding patterns (Ramazani et al., 2019).

  • Molecular Structure and Spectral Analysis : The molecular structure and spectral characteristics of ethyl 4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate have been studied, providing insights into its chemical properties and potential applications in spectroscopy (Singh et al., 2013).

Chemical Synthesis and Reactions

  • Synthesis and Reactions : Research on the synthesis and reactions of various ethyl pyrrole derivatives, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been conducted. These studies provide valuable information on the chemical properties and potential applications of these compounds (Achutha et al., 2017), (Hu Yang, 2009).

  • Phosphine-Catalyzed Synthesis : The efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation demonstrates the potential of phosphine-catalyzed reactions in synthesizing complex organic compounds (Machado et al., 2011).

Biological Applications

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown promising results as potential antimicrobial and anticancer agents, highlighting the biological applications of these compounds (Hafez et al., 2016).

Material Science Applications

  • Dye Synthesis and Application : The synthesis of disperse dyes derived from thiophene and their application properties on polyester and nylon fabrics demonstrate the potential of ethyl pyrrole derivatives in the field of material science (Abolude et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibition on Aluminium Alloy : Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been evaluated for its efficiency as a corrosion inhibitor on aluminium alloy in hydrochloric acid, showcasing its potential application in protecting metals from corrosion (Raviprabha & Bhat, 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It’s important to know how to handle and dispose of the compound safely.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesis or analysis that could be developed.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a variety of sources, including scientific literature, databases, and safety data sheets. Always follow safe laboratory practices when handling chemicals.


properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-3-18-14(17)13-9(2)16-8-12(13)10-4-6-11(15)7-5-10/h4-8,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWXCBYJZNQSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676305
Record name Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

CAS RN

22186-93-2
Record name Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Umeda, T Mashino, Y Nishiyama - Tetrahedron, 2014 - Elsevier
The novel and efficient selenium-catalyzed reductive N-heterocyclization of γ-nitro substituted carbonyl compounds with carbon monoxide has been developed. Various multisubstituted …
Number of citations: 21 www.sciencedirect.com
HL Cui, SW Liu, X Xiao - The Journal of Organic Chemistry, 2020 - ACS Publications
Synthesis of Tetrahydroindolizino[8,7-b]indole Derivatives in the Presence of Fe(OTf)3 or CF3SO3H through Intramolecular Dearomatization of Indole | The Journal of Organic …
Number of citations: 14 pubs.acs.org

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